molecular formula C24H27N3O4 B2447936 8-(2-phenoxypropanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021212-52-1

8-(2-phenoxypropanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2447936
CAS No.: 1021212-52-1
M. Wt: 421.497
InChI Key: LOUXMZFWOCKMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-phenoxypropanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom

Properties

IUPAC Name

8-(2-phenoxypropanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-18(31-20-10-6-3-7-11-20)21(28)26-16-13-24(14-17-26)22(29)27(23(30)25-24)15-12-19-8-4-2-5-9-19/h2-11,18H,12-17H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUXMZFWOCKMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-phenoxypropanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common approach is to start with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The synthesis involves a series of reactions including nucleophilic substitution, cyclization, and acylation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-(2-phenoxypropanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Prolyl Hydroxylase Inhibition

One of the most significant applications of triazaspiro[4.5]decane derivatives is their role as pan-inhibitors of prolyl hydroxylase enzymes . These enzymes are crucial for oxygen sensing and erythropoiesis regulation. The inhibition of PHDs can lead to increased levels of erythropoietin (EPO), making these compounds promising candidates for treating anemia.

  • Mechanism : The compounds have been shown to upregulate EPO production in vivo by inhibiting PHD1-3, which are responsible for the degradation of hypoxia-inducible factors (HIFs) under normoxic conditions. This leads to enhanced erythropoiesis and improved oxygen delivery in tissues .

Opioid Receptor Modulation

Recent studies have identified derivatives of triazaspiro[4.5]decane as selective agonists for the delta opioid receptor (DOR) . DORs are implicated in pain modulation and have therapeutic potential in treating chronic pain and neurological disorders.

  • Research Findings : A novel chemotype was discovered that selectively activates DOR without the adverse effects commonly associated with existing agonists, such as seizures or tachyphylaxis. This selectivity may enhance the safety profile of DOR-targeted therapies .

Antiviral Activity

Some derivatives have shown activity against viral pathogens by inhibiting specific viral polymerase activities, demonstrating potential as antiviral agents.

  • Case Study : A study indicated that certain triazaspiro[4.5]decane derivatives could suppress the PA endonuclease activity of influenza A virus polymerase, suggesting a mechanism for antiviral efficacy .

Table 1: Summary of Applications

Application AreaMechanism/ActionReferences
Prolyl Hydroxylase InhibitionIncreases EPO production via HIF stabilization
Opioid Receptor ModulationSelective DOR agonist with reduced side effects
Antiviral ActivityInhibition of viral polymerase PA endonuclease activity

Mechanism of Action

The mechanism of action of 8-(2-phenoxypropanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application .

Biological Activity

The compound 8-(2-phenoxypropanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H20N4O3
  • Molecular Weight : 328.37 g/mol
  • IUPAC Name : this compound

The structure features a spirocyclic system that contributes to its unique pharmacological properties.

Biological Activity Overview

Research indicates that compounds within the triazaspiro[4.5]decane class exhibit significant biological activities such as:

  • Inhibition of Prolyl Hydroxylases (PHDs) : These enzymes play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are essential for cellular responses to oxygen levels. Inhibition of PHDs can lead to increased erythropoietin (EPO) production, making these compounds potential treatments for anemia .
  • Antiviral Properties : Some derivatives have shown promise as inhibitors of viral polymerases, suggesting potential applications in antiviral therapies .

The primary mechanism of action for this compound involves:

  • PHD Inhibition : By inhibiting PHDs, this compound promotes HIF stabilization and subsequent EPO upregulation.
  • Modulation of Signaling Pathways : It may affect various signaling pathways involved in cell survival and proliferation.

Erythropoietin Upregulation

A study conducted on animal models demonstrated that administration of triazaspiro[4.5]decane derivatives resulted in a significant increase in serum EPO levels compared to control groups. This effect was attributed to the inhibition of PHDs, leading to enhanced erythropoiesis .

Antiviral Activity

In vitro studies have shown that certain derivatives exhibit potent antiviral activity against influenza A virus by inhibiting the PA endonuclease activity of the viral polymerase. This finding suggests potential applications in treating viral infections .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
EPO UpregulationPHD inhibition
Antiviral ActivityInhibition of viral polymerase
Potential Anti-cancer EffectsModulation of HIF pathways

Q & A

What are the critical steps in optimizing the synthesis of 8-(2-phenoxypropanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?

Category : Basic Research
Methodological Answer :
Key steps include:

  • Intermediate Preparation : Use Boc-protected amines (e.g., tert-butyl carbamate derivatives) to stabilize reactive sites during functionalization. Reaction conditions (e.g., 0 °C cooling, dichloromethane solvent) minimize side reactions .
  • Deprotection : HCl in dioxane at room temperature effectively removes Boc groups while preserving the spirocyclic core. Neutralization with sodium carbonate ensures product stability .
  • Purification : Column chromatography with dichloromethane/methanol (9:1) resolves polar impurities, achieving >95% purity. Monitor reaction progress via TLC to avoid over-reaction .

How can structural elucidation of this compound be validated experimentally?

Category : Basic Research
Methodological Answer :

  • X-ray Crystallography : Resolve the spirocyclic conformation and substituent orientation. For analogous compounds, monoclinic crystal systems (e.g., P21/c space group) with β angles ~94° confirm structural integrity .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to assign proton environments (e.g., phenoxypropanoyl vs. phenylethyl groups). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) validate substituent positions .
  • Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., m/z 456.2 [M+H]⁺) and fragmentation patterns to confirm the backbone .

What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Category : Advanced Research
Methodological Answer :

  • Substituent Variation : Synthesize derivatives by replacing the phenoxypropanoyl group with fluorophenoxy or sulfonamide moieties. Use triethylamine in dichloromethane to facilitate nucleophilic substitutions .
  • Pharmacological Assays : Test anticonvulsant activity via maximal electroshock (MES) or pentylenetetrazole (PTZ) models. Compare ED₅₀ values to establish substituent effects on potency .
  • Computational Modeling : Perform docking studies with target proteins (e.g., GABA receptors) using software like AutoDock Vina. Correlate binding affinity (ΔG) with experimental IC₅₀ values .

How can mechanistic insights into the compound’s reactivity be investigated?

Category : Advanced Research
Methodological Answer :

  • Intermediate Trapping : Use low-temperature (-78 °C) reactions with oxalyl chloride to isolate reactive intermediates (e.g., acyl chlorides). Characterize via IR spectroscopy (C=O stretch at ~1750 cm⁻¹) .
  • Kinetic Studies : Monitor reaction rates under varying pH and solvent polarity (e.g., dioxane vs. THF). Pseudo-first-order kinetics reveal rate-determining steps (e.g., amide bond formation) .
  • Isotopic Labeling : Incorporate ¹⁸O or deuterium at key positions (e.g., carbonyl groups) to track bond cleavage/rearrangement via mass spectrometry .

How should researchers address contradictions in stability data for this compound?

Category : Advanced Research
Methodological Answer :

  • Condition-Specific Stability Tests : Compare degradation rates under acidic (HCl/dioxane) vs. neutral (sodium bicarbonate) conditions. Use HPLC to quantify decomposition products (e.g., spirolactam hydrolysis) .
  • Thermogravimetric Analysis (TGA) : Measure weight loss at 25–300 °C to identify thermal decomposition thresholds. Correlate with differential scanning calorimetry (DSC) endotherms .
  • Accelerated Stability Studies : Store samples at 40 °C/75% RH for 4 weeks. Monitor purity via NMR and LC-MS to validate storage recommendations (e.g., desiccated, -20 °C) .

What methodologies are recommended for evaluating pharmacokinetic properties?

Category : Advanced Research
Methodological Answer :

  • ADME Profiling : Use Caco-2 cell monolayers to assess intestinal permeability. Apparent permeability coefficients (Papp) >1 × 10⁻⁶ cm/s suggest oral bioavailability .
  • Plasma Protein Binding : Employ equilibrium dialysis (e.g., 4% bovine serum albumin). High binding (>90%) may correlate with prolonged half-life .
  • Metabolite Identification : Incubate with liver microsomes and analyze via UPLC-QTOF-MS. Detect phase I metabolites (e.g., hydroxylation) and phase II conjugates (e.g., glucuronides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.